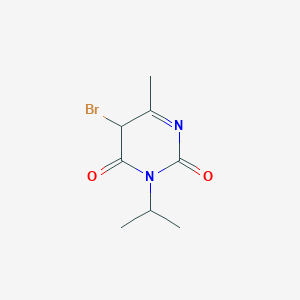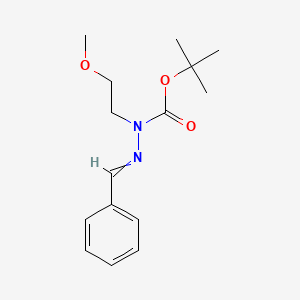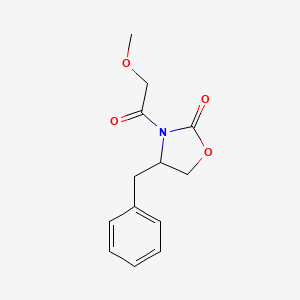
5-Bromo-6-methyl-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ISOCIL is a compound primarily known for its use as a pesticide. It is also referred to as 5-bromo-3-isopropyl-6-methyluracil. This compound has been utilized in various applications due to its efficacy in controlling unwanted vegetation and its role in scientific research .
准备方法
ISOCIL can be synthesized through several routes. One common method involves the bromination of 3-isopropyl-6-methyluracil. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .
Industrial production of ISOCIL involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
ISOCIL undergoes various chemical reactions, including:
Oxidation: ISOCIL can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of ISOCIL can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: ISOCIL can participate in substitution reactions where the bromine atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
ISOCIL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
作用机制
The mechanism of action of ISOCIL involves its interaction with specific molecular targets. In plants, ISOCIL acts as an inhibitor of photosynthesis by interfering with the Hill reaction in chloroplasts. This inhibition disrupts the electron transport chain, leading to reduced photosynthetic activity and ultimately plant death . The molecular targets include photosystem II components, which are crucial for the light-dependent reactions of photosynthesis .
相似化合物的比较
ISOCIL can be compared with other similar compounds such as:
Methyl chloroisothiazolinone: Used as a preservative in personal care products.
Methylisothiazolinone: Another preservative with broad-spectrum efficacy.
Other substituted uracils: These compounds share structural similarities with ISOCIL but may have different functional groups and biological activities
The uniqueness of ISOCIL lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
5-bromo-6-methyl-3-propan-2-yl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)11-7(12)6(9)5(3)10-8(11)13/h4,6H,1-3H3 |
InChI 键 |
ICWQRCGRIKWDTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)N(C(=O)C1Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)

![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)

![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)

![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
